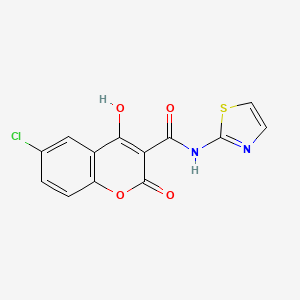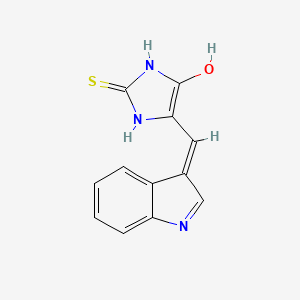
6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole moiety: This step might involve the reaction of the chromene intermediate with a thiazole derivative under specific conditions.
Chlorination and hydroxylation: These functional groups can be introduced through selective halogenation and hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.
Substitution: Halogen substitution reactions could occur at the chloro position.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroxy compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the chloro and thiazole groups.
6-chloro-2-oxo-2H-chromene-3-carboxamide: Lacks the hydroxyl and thiazole groups.
2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: Lacks the chloro and hydroxyl groups.
Uniqueness
The presence of the chloro, hydroxyl, and thiazole groups in 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H7ClN2O4S |
|---|---|
Poids moléculaire |
322.72g/mol |
Nom IUPAC |
6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C13H7ClN2O4S/c14-6-1-2-8-7(5-6)10(17)9(12(19)20-8)11(18)16-13-15-3-4-21-13/h1-5,17H,(H,15,16,18) |
Clé InChI |
FZNVVFXYKYPFSL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)NC3=NC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide](/img/structure/B1188769.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]nicotinamide](/img/structure/B1188770.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide](/img/structure/B1188771.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1188773.png)
![N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1188774.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide](/img/structure/B1188776.png)
![6-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B1188781.png)
![4-{5-[(4-hydroxy-2-butynyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B1188782.png)
![2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1188783.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B1188787.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]nicotinamide](/img/structure/B1188789.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-furamide](/img/structure/B1188790.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B1188791.png)
